molecular formula C14H21NO2 B14463628 Benzoic acid, 2-(dimethylamino)-, pentyl ester CAS No. 66304-04-9

Benzoic acid, 2-(dimethylamino)-, pentyl ester

Cat. No.: B14463628
CAS No.: 66304-04-9
M. Wt: 235.32 g/mol
InChI Key: CMOMUQUTZFSRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(dimethylamino)-, pentyl ester is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzoic acid moiety esterified with a pentyl group and a dimethylamino substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(dimethylamino)-, pentyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with pentanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of benzoic acid esters can be achieved through continuous esterification processes. This involves the use of large-scale reactors where benzoic acid and pentanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(dimethylamino)-, pentyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and pentanol.

    Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.

    Substitution: The dimethylamino group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Benzoic acid and pentanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-(dimethylamino)-, pentyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(dimethylamino)-, pentyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing benzoic acid and pentanol. The dimethylamino group can participate in interactions with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, pentyl ester: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    Benzoic acid, 2-(dimethylamino)-, methyl ester: Similar structure but with a methyl group instead of a pentyl group, leading to differences in physical properties and applications.

    Benzoic acid, 2-(dimethylamino)ethyl ester: Contains an ethyl group instead of a pentyl group, affecting its solubility and reactivity.

Uniqueness

Benzoic acid, 2-(dimethylamino)-, pentyl ester is unique due to the presence of both a dimethylamino group and a pentyl ester moiety. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be suitable.

Properties

CAS No.

66304-04-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

pentyl 2-(dimethylamino)benzoate

InChI

InChI=1S/C14H21NO2/c1-4-5-8-11-17-14(16)12-9-6-7-10-13(12)15(2)3/h6-7,9-10H,4-5,8,11H2,1-3H3

InChI Key

CMOMUQUTZFSRKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.